molecular formula C22H39N B6355271 N-hexadecylaniline CAS No. 4439-42-3

N-hexadecylaniline

Cat. No.: B6355271
CAS No.: 4439-42-3
M. Wt: 317.6 g/mol
InChI Key: IXEGRINNWXKNJO-UHFFFAOYSA-N
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Description

C22H39N . It is characterized by a long alkyl chain attached to an aniline group, making it a unique molecule with both hydrophobic and hydrophilic properties. This compound is often used in various chemical and industrial applications due to its distinctive structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecylaniline can be synthesized through the condensation reaction of aniline with hexadecyl halides under basic conditions. A common method involves reacting aniline with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like ethanol or toluene, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hexadecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexadecylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexadecylaniline involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Octadecylaniline
  • 4-Dodecylaniline
  • 4-Octylaniline
  • 4-Tetradecylaniline
  • Aniline

Uniqueness

N-hexadecylaniline stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring amphiphilic molecules .

Properties

IUPAC Name

N-hexadecylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGRINNWXKNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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